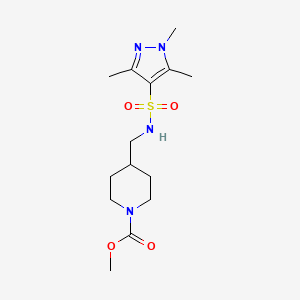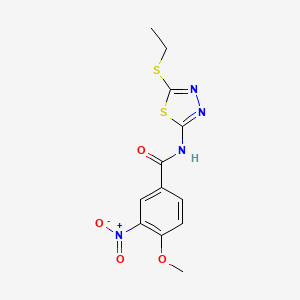![molecular formula C18H20N4O3S B2936916 7-((4-Methoxy-3-methylphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1796959-46-0](/img/structure/B2936916.png)
7-((4-Methoxy-3-methylphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-((4-Methoxy-3-methylphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarity with purines . They have been proposed as possible surrogates of the purine ring .
Scientific Research Applications
Serotonin Receptor Antagonists
A series of compounds, including derivatives of pyrazolo[1,5-a]pyrimidines, have been synthesized and evaluated for their antagonist activity against 5-HT6 serotonin receptors. These compounds have shown varying degrees of activity, with some demonstrating significant potency at picomolar levels. This suggests potential applications in neurological and psychiatric disorders where serotonin receptors are implicated (Ivachtchenko et al., 2013).
Antimicrobial Properties
Novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl and other substituents have been synthesized and shown to possess antimicrobial activities. These compounds were evaluated against various bacterial and fungal strains, with some showing activity surpassing that of reference drugs. This indicates their potential use in developing new antimicrobial agents (Alsaedi et al., 2019).
Kinase Inhibitors
Research on pyrazolo[1,5-a]pyrimidines has also extended to their evaluation as kinase inhibitors, particularly Aurora-A kinase, which is relevant in cancer research. Synthesized compounds demonstrated cytotoxic activity against cancer cell lines, comparable to known chemotherapeutic agents. This highlights the potential of such compounds in oncology, specifically in designing new anticancer therapies (Shaaban et al., 2011).
Mechanism of Action
Target of Action
Similar pyridopyrimidine derivatives have been reported to inhibit dihydrofolate reductase (dhfr) and certain kinases . These enzymes play crucial roles in cellular processes such as cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyridopyrimidine derivatives have been known to inhibit their targets with high affinity . This inhibition can lead to changes in the normal functioning of the target enzymes, thereby affecting the cellular processes they regulate.
Biochemical Pathways
Given that similar compounds inhibit dhfr and certain kinases , it can be inferred that the compound may affect pathways involving these enzymes. For instance, DHFR is involved in the synthesis of tetrahydrofolate, which is necessary for the synthesis of pyrimidine and purine. Therefore, inhibition of DHFR could potentially disrupt RNA and DNA synthesis .
Result of Action
Similar compounds have been reported to exert anticancer potential . This is likely due to their ability to inhibit key enzymes, thereby disrupting essential cellular processes such as cell growth and DNA synthesis .
properties
IUPAC Name |
11-(4-methoxy-3-methylphenyl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-12-8-15(4-5-17(12)25-3)26(23,24)21-7-6-16-14(11-21)10-19-18-9-13(2)20-22(16)18/h4-5,8-10H,6-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCMNPGAEKXTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=C(C2)C=NC4=CC(=NN34)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((4-Methoxy-3-methylphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-[(3-{2-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2936833.png)

![1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2936835.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2936838.png)

![5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2936840.png)

![Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2936843.png)
![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936847.png)

![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2936849.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-(2-{[(4-methylbenzyl)oxy]imino}ethyl)-4-isothiazolecarbonitrile](/img/structure/B2936852.png)
![2-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2936855.png)
![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)phenyl sulfide](/img/structure/B2936856.png)